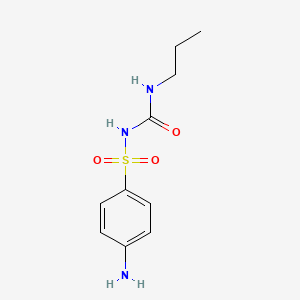
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide is a sulfonamide derivative, a class of compounds known for their broad spectrum of pharmacological activities. Sulfonamides are organo-sulfur compounds containing the sulfonyl functional group attached to an amine group. These compounds have been widely used in medicinal chemistry due to their antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene: Benzene undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.
Acetylation: Aniline is acetylated to form acetanilide.
Sulfonation: Acetanilide reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.
Amination: The sulfonyl chloride is treated with ammonia to replace the chlorine with an amino group, forming 4-acetamidobenzenesulfonamide.
Hydrolysis: The sulfonamide is hydrolyzed to produce sulfanilamide.
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin and hydrochloric acid are used.
Substitution: Electrophilic substitution reactions often use reagents like chlorosulfonic acid.
Major Products
The major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs
Uniqueness
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its propylcarbamoyl group differentiates it from other sulfonamides, potentially offering different binding affinities and biological activities .
Properties
CAS No. |
34098-02-7 |
|---|---|
Molecular Formula |
C10H15N3O3S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-(4-aminophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H15N3O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H2,12,13,14) |
InChI Key |
DVTMYRYNKDVZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


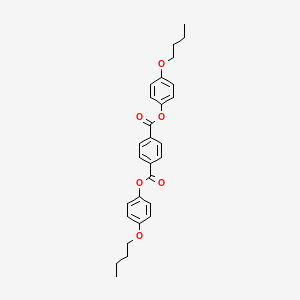
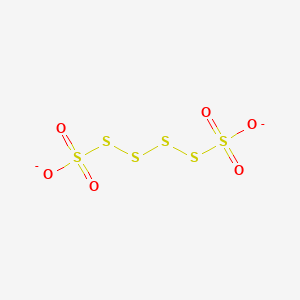
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

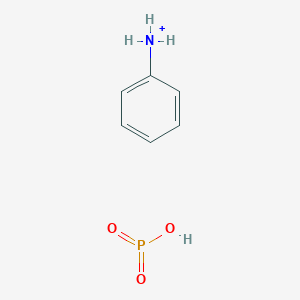

![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
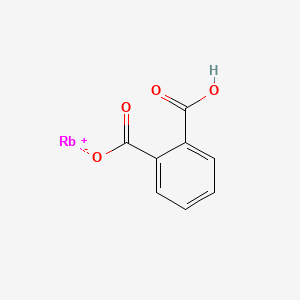
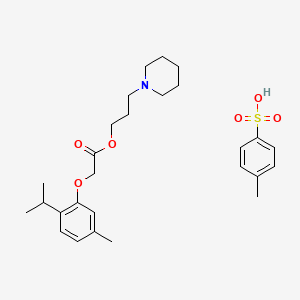

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)

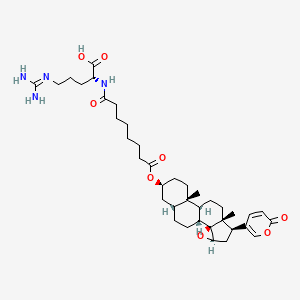
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
